Technical Guide: Molecular Structure and Characterization of 2-Piperazin-1-ylsuccinic Acid
Technical Guide: Molecular Structure and Characterization of 2-Piperazin-1-ylsuccinic Acid
The following technical guide provides an in-depth analysis of 2-Piperazin-1-ylsuccinic acid , a specialized zwitterionic intermediate used in medicinal chemistry and chelation therapy research.
Chemical Identity & Structural Analysis
2-Piperazin-1-ylsuccinic acid (CAS: 70920-57-9) is a dicarboxylic acid derivative where a piperazine ring is attached via a nitrogen atom to the alpha-carbon of a succinic acid backbone.[1] Structurally, it functions as a cyclic analog of a diamino acid, sharing physicochemical similarities with aspartic acid derivatives but possessing the conformational rigidity of the piperazine heterocycle.
Molecular Specifications
| Parameter | Technical Specification |
| IUPAC Name | 2-(piperazin-1-yl)butanedioic acid |
| Common Name | 2-Piperazin-1-ylsuccinic acid; Piperazinylsuccinic acid |
| CAS Registry Number | 70920-57-9 |
| Molecular Formula | C₈H₁₄N₂O₄ |
| Molecular Weight | 202.21 g/mol |
| Monoisotopic Mass | 202.0954 Da |
| Chirality | Contains one chiral center at the C2 position (typically synthesized as a racemate). |
| SMILES | OC(=O)CC(N1CCNCC1)C(=O)O |
| Solubility | Highly soluble in water (zwitterionic); insoluble in non-polar organic solvents (e.g., hexane, ether). |
Structural Topology
The molecule consists of a piperazine ring (a six-membered saturated ring with two nitrogen atoms) attached to a succinyl moiety .[1] The attachment point is the N1 nitrogen of the piperazine attacking the C2 position of the succinic chain. This structure creates a zwitterionic character at neutral pH, where the carboxylic acid groups are deprotonated (
Synthesis & Production Protocol
The synthesis of 2-Piperazin-1-ylsuccinic acid relies on the aza-Michael addition reaction. This pathway is preferred over alkylation of halides due to atom economy and the avoidance of genotoxic alkylating agents.
Mechanistic Pathway
The reaction involves the nucleophilic attack of the secondary amine of piperazine onto the electron-deficient double bond of maleic acid (or maleic anhydride).
Critical Control Point: The reaction must be controlled to prevent the formation of the N,N'-disubstituted byproduct (Piperazine-N,N'-disuccinic acid), where both nitrogens of the piperazine ring react with two separate maleic acid molecules.
Experimental Workflow (Graphviz)
Figure 1: Step-wise synthesis workflow for the mono-addition of piperazine to maleic acid, emphasizing pH control to minimize impurities.
Detailed Methodology
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Stoichiometry: Dissolve Maleic Acid (1.0 eq) in water.
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Nucleophile Addition: Add Piperazine (2.0 - 3.0 eq) slowly. The excess piperazine is crucial to statistically favor the mono-adduct over the di-adduct.
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Reflux: Heat the mixture to 80°C for 4–6 hours. Monitoring by TLC or LC-MS is required to observe the disappearance of maleic acid.
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Work-up:
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Cool the solution to room temperature.
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Acidify with dilute HCl to pH ~5.5 (the theoretical isoelectric point).
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Unreacted piperazine remains in solution as a salt, while the zwitterionic product may precipitate or can be separated via cation exchange resin (eluting with dilute ammonia).
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Analytical Characterization
Validating the identity of 2-Piperazin-1-ylsuccinic acid requires distinguishing it from the starting materials and the disubstituted impurity.
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI Positive (Electrospray Ionization).
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Target Ion:
. -
Impurity Check: Look for the di-adduct peak at
(Piperazine-N,N'-disuccinic acid).
Nuclear Magnetic Resonance (NMR)
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¹H NMR (D₂O):
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Piperazine Ring: Two multiplets around 2.8–3.2 ppm (8 protons).
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Succinyl Chain:
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One triplet/multiplet at ~3.6 ppm (CH at C2).
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Two doublets of doublets at ~2.4–2.6 ppm (CH₂ at C3).
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-
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¹³C NMR:
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Carbonyls: Two signals ~175–180 ppm (COOH).
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Methine: ~65 ppm (C-N bond).
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Methylene: ~35 ppm (Succinyl CH₂).
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Piperazine Carbons: ~45–50 ppm.
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Analytical Logic Map (Graphviz)
Figure 2: Analytical decision tree for validating the purity of 2-Piperazin-1-ylsuccinic acid.
Pharmaceutical & Research Applications
Peptidomimetics & Drug Design
This molecule serves as a non-natural amino acid scaffold . By incorporating the piperazine ring into a peptide backbone, researchers can induce specific conformational constraints (turns or kinks) that improve the metabolic stability of peptide drugs against proteases.
Metal Chelation
The structure contains two carboxylic acid groups and two nitrogen donors, making it a potent tetradentate ligand .
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Application: It acts as a sequestering agent for transition metals (Cu²⁺, Zn²⁺) and is investigated as a precursor for MRI contrast agents (when conjugated to form larger polyaminocarboxylates).
Polymer Chemistry
As a dicarboxylic acid with a secondary amine, it is used as a monomer in the synthesis of functionalized polyamides or biodegradable polyesters . The free secondary amine on the piperazine ring allows for post-polymerization modification (e.g., attaching targeting ligands or fluorophores).
References
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ChemicalBook. (n.d.). 2-Piperazin-1-ylsuccinic acid Product Description. Retrieved from
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National Institutes of Health (NIH). (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters. PMC7226046. Retrieved from
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MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2191. Retrieved from
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Google Patents. (2019). Succinate and fumarate acid addition salts of piperazine derivatives. Patent AU2019324522A1. Retrieved from
